3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and allyl bromide.
Alkylation: The first step involves the alkylation of 2-methylpyridine with allyl bromide in the presence of a base such as potassium carbonate to form 3-allyl-2-methylpyridine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrolo[2,3-b]pyridine ring.
Reduction: Reduced derivatives with hydrogenated allyl groups.
Substitution: Substituted derivatives with various functional groups replacing the allyl group.
Scientific Research Applications
3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group at the 3-position and the methyl group at the 5-position differentiates it from other pyrrolo[2,3-b]pyridine derivatives, potentially leading to unique reactivity and biological activity .
Properties
IUPAC Name |
5-methyl-3-prop-2-enyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-3-4-9-7-13-11-10(9)5-8(2)6-12-11/h3,5-7H,1,4H2,2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTAAURJINNOQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2CC=C)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673633 |
Source
|
Record name | 5-Methyl-3-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198098-45-1 |
Source
|
Record name | 5-Methyl-3-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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